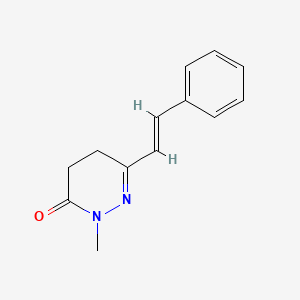

(1,2,5-噁二唑-3-基)甲醇

描述

The compound “(1,2,5-Oxadiazol-3-yl)methanol” is a derivative of the 1,2,4-oxadiazole series, which is a class of heterocyclic compounds that have garnered interest due to their potential applications in pharmaceuticals and functional materials. Although the provided papers do not directly discuss “(1,2,5-Oxadiazol-3-yl)methanol,” they do provide insights into the chemistry of related 1,2,4-oxadiazole compounds, which can be extrapolated to understand the properties and reactions of the target compound.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives is well-documented in the literature. For instance, the reaction of trichloromethylarenes with hydrazides of carboxylic acids in methanol or ethanol in the presence of pyridine leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles . Additionally, a catalyst-free reaction involving N-hydroxyamidoximes and ketones or aldehydes in methanol under mild conditions has been shown to yield 3,5,5-trisubstituted 4-hydroxy-4H,5H-1,2,4-oxadiazole derivatives . These methods highlight the versatility of oxadiazole synthesis and suggest potential pathways for synthesizing “(1,2,5-Oxadiazol-3-yl)methanol.”

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be complex and diverse. Single-crystal X-ray diffraction studies have been used to confirm the structure of such compounds, providing detailed insights into their molecular geometry . Although the specific structure of “(1,2,5-Oxadiazol-3-yl)methanol” is not provided, the techniques and findings from these studies can be applied to determine its molecular structure.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions. For example, 5-alkyl-3-amino-1,2,4-oxadiazoles can undergo ring-photoisomerization to form 2-alkyl-5-amino-1,3,4-oxadiazoles and 3-alkyl-5-amino-1,2,4-oxadiazoles upon irradiation at 254 nm in methanol . Additionally, 5-(N-Methoxy-N-methyl)amino-3-aryl-1,3,4-oxadiazol-2(3H)-ones can participate in a retro-ene reaction in refluxing methanol, leading to the formation of different oxadiazolidin-2-one derivatives . These reactions demonstrate the reactivity of oxadiazole rings and provide a basis for predicting the behavior of “(1,2,5-Oxadiazol-3-yl)methanol” under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be influenced by their substituents and the reaction conditions. The photochemical behavior of 3,5-disubstituted 1,2,4-oxadiazoles in methanol has shown that the nature and position of substituents can affect the outcome of photoisomerization and ring closure reactions . These findings suggest that the properties of “(1,2,5-Oxadiazol-3-yl)methanol” would also be dependent on its specific substituents and the reaction environment.

科学研究应用

甲醇中的光化学行为

对与(1,2,5-噁二唑-3-基)甲醇密切相关的1,2,4-噁二唑衍生物的研究揭示了它们独特的光化学行为。这些化合物在甲醇中经历光异构化成为1,3,4-噁二唑,或者形成开链化合物,受取代基的性质和位置(Buscemi, Cicero, Vivona, & Caronna, 1988)的影响。另一项研究表明,3-氨基或3-甲基氨基-5-芳基-1,2,4-噁二唑的环光异构化可能通过“环收缩-环扩张”途径转化为1,3,4-噁二唑(Buscemi, Cicero, Vivona, & Caronna, 1988)。

4-羟基-4H,5H-1,2,4-噁二唑衍生物的合成

N-羟基酰肼与甲醇中的各种酮或醛的无催化反应产生了3,5,5-三取代基的4-羟基-4H,5H-1,2,4-噁二唑衍生物,收率极高。通过单晶X射线衍射研究确认了这些产物的结构,突出了一种合成这类杂环化合物的方法(Liu, Zhai, Lian, Li, & Wang, 2015)。

席夫碱化合物的抗菌性能

涉及(1,2,5-噁二唑-3-基)甲醇衍生物的席夫碱化合物被合成,并显示出显著的抗菌活性,对革兰氏阳性和阴性细菌均有效。这些化合物对金黄色葡萄球菌和蜡样芽孢杆菌具有活性,其中一些表现出强大的抗菌活性(Kakanejadifard et al., 2013)。

全氟烷基-1,2,4-噁二唑的光化学合成

描述了一种合成全氟烷基-1,2,4-噁二唑的光化学方法。这涉及在甲醇中照射3-全氟烷酰氨基-4-苯基-1,2,5-噁二唑,展示了制备3-氨基和3-(N-烷基氨基)-5-全氟烷基-1,2,4-噁二唑的方法(Buscemi, Pace, & Vivona, 2000)。

属性

IUPAC Name |

1,2,5-oxadiazol-3-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c6-2-3-1-4-7-5-3/h1,6H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRVURUJSZOIGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NON=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,2,5-Oxadiazol-3-yl)methanol | |

CAS RN |

79552-35-5 | |

| Record name | 1,2,5-oxadiazol-3-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate](/img/structure/B2524505.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2524508.png)

![2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide](/img/structure/B2524512.png)

![N-(2,4-difluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2524514.png)

![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine](/img/structure/B2524515.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2524518.png)

![2-(3-(Diethylamino)propyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524520.png)